molecular formula C7H6BClF2O2 B13471020 (3-Chloro-4-(difluoromethyl)phenyl)boronic acid

(3-Chloro-4-(difluoromethyl)phenyl)boronic acid

Cat. No.: B13471020
M. Wt: 206.38 g/mol
InChI Key: NPUGJLHEUCLZRE-UHFFFAOYSA-N
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Description

(3-Chloro-4-(difluoromethyl)phenyl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly valuable due to its role in Suzuki-Miyaura cross-coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of both chloro and difluoromethyl groups on the phenyl ring enhances its reactivity and makes it a versatile building block in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-4-(difluoromethyl)phenyl)boronic acid typically involves the reaction of 3-chloro-4-(difluoromethyl)phenyl magnesium bromide with trimethyl borate, followed by hydrolysis. This method is efficient and provides a high yield of the desired product. The reaction conditions usually involve the use of an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the boronic acid.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates, ensuring consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-4-(difluoromethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This is the most common reaction involving this compound, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products Formed

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Phenols: Formed through oxidation of the boronic acid group.

    Substituted Phenyl Compounds: Formed through nucleophilic substitution of the chloro group.

Scientific Research Applications

(3-Chloro-4-(difluoromethyl)phenyl)boronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for the development of new drugs.

    Biology: Employed in the study of enzyme inhibitors and as a probe for biological assays.

    Medicine: Investigated for its potential use in the development of anticancer agents and other therapeutic compounds.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of (3-Chloro-4-(difluoromethyl)phenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid and the halide substrate. This complex undergoes transmetalation, followed by reductive elimination to form the biaryl product. The presence of the chloro and difluoromethyl groups can influence the electronic properties of the phenyl ring, affecting the reactivity and selectivity of the coupling reaction.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-(trifluoromethyl)phenylboronic acid
  • 3-Chloro-4-fluorophenylboronic acid
  • 4-Chloro-3-(trifluoromethyl)phenylboronic acid

Uniqueness

(3-Chloro-4-(difluoromethyl)phenyl)boronic acid is unique due to the presence of both chloro and difluoromethyl groups, which provide a distinct electronic environment compared to similar compounds. This unique structure can lead to different reactivity and selectivity in chemical reactions, making it a valuable tool in synthetic chemistry.

Properties

Molecular Formula

C7H6BClF2O2

Molecular Weight

206.38 g/mol

IUPAC Name

[3-chloro-4-(difluoromethyl)phenyl]boronic acid

InChI

InChI=1S/C7H6BClF2O2/c9-6-3-4(8(12)13)1-2-5(6)7(10)11/h1-3,7,12-13H

InChI Key

NPUGJLHEUCLZRE-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1)C(F)F)Cl)(O)O

Origin of Product

United States

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